N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
Molecular Formula |
C21H19F3N4O2S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)16-5-9-18(10-6-16)31(29,30)27-17-7-3-15(4-8-17)19-11-12-20(26-25-19)28-13-1-2-14-28/h3-12,27H,1-2,13-14H2 |
InChI Key |
UAOBNOVWUUTOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the construction of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. Common synthetic strategies include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the pyridazine ring can be formed through cycloaddition reactions.
Functionalization: Preformed rings are functionalized to introduce the necessary substituents, such as the trifluoromethyl group and the sulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridazine derivatives, such as:
Pyrrolidine-2-one: Known for its biological activity and use in drug discovery.
Pyrrolidine-2,5-diones: Studied for their potential therapeutic effects.
Prolinol: Used in the synthesis of bioactive molecules.
Uniqueness
N-{4-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrrolidine ring, a pyridazine ring, and a trifluoromethyl group, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
